

## Cross-reactivity profiling of ZM39923 against a kinase panel

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# ZM39923: A Comparative Analysis of Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase cross-reactivity profile of **ZM39923**, a known inhibitor of Janus kinase 3 (JAK3) and tissue transglutaminase 2 (TGM2). Due to the limited availability of comprehensive public data on the kinome-wide selectivity of **ZM39923**, this document summarizes the existing inhibition data and contrasts it with the well-characterized profile of tofacitinib, a clinically approved pan-JAK inhibitor. This comparison aims to offer researchers a valuable resource for interpreting experimental results and guiding future research involving **ZM39923**.

#### Kinase Inhibition Profile: ZM39923 vs. Tofacitinib

The following table summarizes the known inhibitory activities of **ZM39923** and tofacitinib against a selection of kinases. It is important to note that the data for **ZM39923** is limited to a small number of kinases, whereas a more extensive dataset is available for tofacitinib.



Kinase Target	ZM39923 Inhibition	Tofacitinib Inhibition (IC50, nM)
Primary Targets		
JAK3	pIC50: 7.1 (approx. 79 nM)[1]	1[2]
TGM2	IC50: 10 nM[3][4]	Data not available
JAK Family Kinases		
JAK1	pIC50: 4.4 (approx. 40,000 nM)[1][5]	112[2]
JAK2	Almost no activity[5]	20[2]
TYK2	Data not available	410
Other Kinases		
EGFR	pIC50: 5.6 (approx. 2,512 nM) [1]	>10,000
Lck	pIC50 < 5.0 (>10,000 nM)[3][4]	1,800
CDK4	pIC50 < 5.0 (>10,000 nM)[1][3] [4]	>10,000

Note: pIC50 values were converted to approximate IC50 values in nM for comparison. The selectivity of **ZM39923** for JAK3 over JAK1 is significant, though its potency is less than that of tofacitinib. It is also a potent inhibitor of the non-kinase enzyme TGM2.

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

### **Kinase Inhibition Assays**

Kinase selectivity profiling is crucial for characterizing the specificity of small molecule inhibitors. A common method for this is the KINOMEscan $^{\text{TM}}$  assay, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.



Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

General Protocol (based on KINOMEscan™ methodology):

- Kinase Preparation: A panel of human kinases are expressed, typically as fusions with a DNA tag for detection.
- Compound Preparation: Test compounds (e.g., **ZM39923**, tofacitinib) are serially diluted to a range of concentrations.
- Binding Assay: Kinases are incubated with the immobilized ligand and the test compound in multi-well plates.
- Washing: Unbound kinase is washed away.
- Elution and Quantification: The bound kinase is eluted, and the attached DNA tag is quantified by qPCR.
- Data Analysis: The amount of bound kinase is compared to a DMSO control to determine the percent inhibition. IC50 or Kd values are then calculated from the dose-response curves.

### **Transglutaminase 2 (TGM2) Inhibition Assay**

The inhibitory activity of **ZM39923** against TGM2 can be assessed using a fluorescence-based assay that measures the incorporation of a fluorescently labeled substrate into a protein.

Principle: The assay quantifies the calcium-dependent crosslinking activity of TGM2. A primary amine-containing fluorescent probe acts as a substrate for TGM2, which incorporates it into a glutamine-containing protein substrate. The resulting increase in fluorescence is proportional to TGM2 activity.

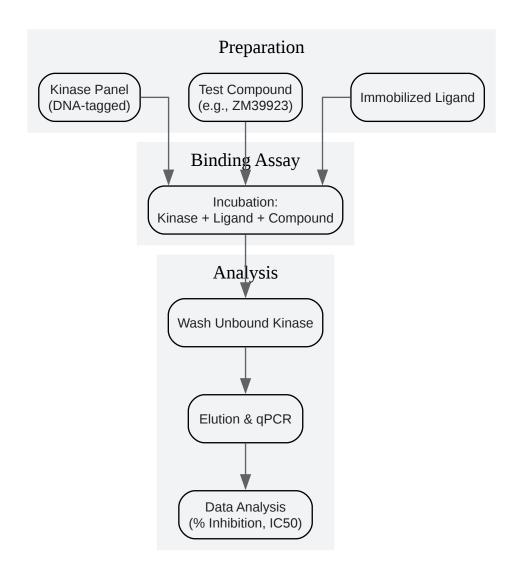
General Protocol:



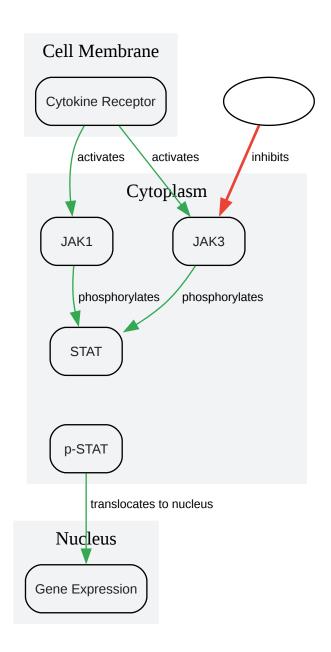
- Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with CaCl2), recombinant human TGM2, a glutamine-containing substrate (e.g., N,N-dimethylcasein), and a fluorescent amine substrate (e.g., monodansylcadaverine).
- Compound Preparation: Prepare serial dilutions of **ZM39923**.
- Enzyme Reaction: In a multi-well plate, combine the TGM2 enzyme, the glutamine substrate, and the test compound.
- Initiation of Reaction: Initiate the reaction by adding the fluorescent amine substrate.
- Incubation: Incubate the reaction at 37°C for a specified period.
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percent inhibition based on the fluorescence signal in the presence of the inhibitor compared to a DMSO control. Determine the IC50 value from the dose-response curve.

## Visualizations Experimental Workflow for Kinase Profiling









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